4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine
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Overview
Description
- React the resulting pyrazole with 2-bromoethylpyridine.
- Reaction conditions: Reflux in ethanol for 6-8 hours.
Industrial Production Methods
Industrial production of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to enhance yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide.
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Step 1: Synthesis of Hydrazine Derivative
- React ethyl hydrazine with propyl bromide to obtain 4-ethyl-3-propylhydrazine.
- Reaction conditions: Reflux in ethanol for 4-6 hours.
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Step 2: Cyclization with β-Keto Ester
- Cyclize the hydrazine derivative with ethyl acetoacetate in the presence of acetic acid.
- Reaction conditions: Reflux in acetic acid for 8-10 hours.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-carboxylic acid.
Reduction: Formation of 4-ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1,2-dihydro-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-2-yl group can enhance binding affinity to certain proteins, while the pyrazole ring may participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives:
4-Methyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
4-Ethyl-3-butyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine: Contains a butyl group instead of a propyl group, potentially altering its physical properties and interactions.
4-Ethyl-3-propyl-1-(2-(pyridin-3-yl)ethyl)-1H-pyrazol-5-amine: The pyridin-3-yl group may lead to different binding affinities and biological effects compared to the pyridin-2-yl group.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of pyrazole derivatives in research and industry.
Properties
IUPAC Name |
4-ethyl-5-propyl-2-(2-pyridin-2-ylethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-3-7-14-13(4-2)15(16)19(18-14)11-9-12-8-5-6-10-17-12/h5-6,8,10H,3-4,7,9,11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOFVRPBJPTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1CC)N)CCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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